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Compound of Interest

Compound Name: (2-Bromo-3-iodophenyl)methanol

Cat. No.: B591537

An In-Depth Technical Guide to (2-Bromo-3-iodophenyl)methanol

Introduction

(2-Bromo-3-iodophenyl)methanol, a halogenated aromatic alcohol, serves as a crucial and
versatile building block in the fields of organic synthesis and medicinal chemistry. Its unique
substitution pattern, featuring both bromine and iodine atoms on the phenyl ring, offers
orthogonal reactivity that can be selectively exploited in various cross-coupling and
functionalization reactions. This guide provides a comprehensive overview of its chemical
properties, synthesis, and potential applications for researchers, scientists, and professionals in
drug development.

The presence of three distinct functional groups—a primary alcohol, a bromo substituent, and
an iodo substituent—makes this compound a highly valuable intermediate for constructing
complex molecular architectures. The differential reactivity of the aryl-iodine and aryl-bromine
bonds, particularly in palladium-catalyzed reactions, allows for sequential and site-selective
modifications, a critical advantage in multi-step syntheses of novel therapeutic agents and
other high-value chemical entities.

Chemical Properties and Data

(2-Bromo-3-iodophenyl)methanol is characterized by its specific structural and
physicochemical properties. The quantitative data for this compound are summarized below.
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Identifier Value Reference
(2-bromo-3-

IUPAC Name , [1][2]
iodophenyl)methanol

CAS Number 1261644-21-6 [1]13]

Molecular Formula C7HeBrlO [11[2]

Molecular Weight 312.93 g/mol [1]
PRQUJINCOMDYCMC-

InChl Key [1112]
UHFFFAOYSA-N

Purity >95% [3]
2-8°C, sealed in dry, dark

Storage Temperature [1]
place

Reactivity and Applications in Synthesis

The primary utility of (2-bromo-3-iodophenyl)methanol in drug development and organic
synthesis stems from its role as a multifunctional intermediate. The aryl iodide bond is
significantly more reactive than the aryl bromide bond in common palladium-catalyzed cross-
coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This
reactivity difference enables a stepwise approach to molecular elaboration.

A typical synthetic strategy involves:

o Selective Cross-Coupling at the lodine Position: The initial reaction utilizes the more labile C-
| bond to introduce a substituent.

o Functionalization of the Alcohol: The benzylic alcohol can be oxidized to an aldehyde or
carboxylic acid, converted to an ether, or used in esterification reactions.[4]

o Cross-Coupling at the Bromine Position: A second cross-coupling reaction can then be
performed at the less reactive C-Br bond, often requiring more forcing conditions (e.g.,
different ligands, higher temperatures).
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o Further Derivatization: The newly introduced functional groups can be further modified to
complete the synthesis of the target molecule.

This strategic functionalization is visualized in the logical workflow diagram below.
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Caption: Logical workflow for the sequential functionalization of (2-Bromo-3-
iodophenyl)methanol.

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis for (2-bromo-3-iodophenyl)methanol is not detailed
in the provided results, a general and robust method can be adapted from established
procedures for structurally similar compounds, such as the reduction of a corresponding
benzoic acid derivative.

Hypothetical Synthesis via Reduction of 2-Bromo-3-iodobenzoic Acid
This protocol describes a common method for reducing a carboxylic acid to a primary alcohol.

Materials:

2-Bromo-3-iodobenzoic acid (1.0 eq)

e Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BHs-THF) (1.5-2.0
eq)

e Anhydrous tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

o Saturated agueous sodium sulfate (Na2S0a)

o Ethyl acetate

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

¢ Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-3-iodobenzoic acid (1.0 eq) and
dissolve it in anhydrous THF.
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Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add the
BHs-THF solution (1.0 M in THF, 1.5 eq) via the dropping funnel over 30 minutes. (Caution:
BHs-THF and LiAlHa4 are highly reactive).

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C.
Cautiously and slowly add 1 M HCI to quench the excess reducing agent until gas evolution

ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with water and saturated
aqueous sodium sulfate solution.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to
yield pure (2-bromo-3-iodophenyl)methanol.
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Synthesis Workflow
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Caption: Experimental workflow for the synthesis of (2-Bromo-3-iodophenyl)methanol via
reduction.

Safety and Handling

According to safety data, (2-bromo-3-iodophenyl)methanol should be handled with care in a
well-ventilated fume hood. It is known to cause skin irritation and serious eye irritation and may
cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including
safety goggles, gloves, and a lab coat, is mandatory when working with this compound. Store
the material in a tightly sealed container in a dry, cool place away from light and incompatible
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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